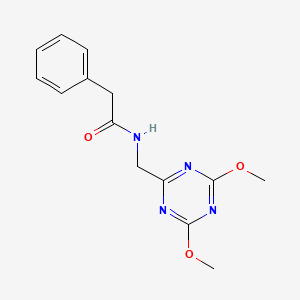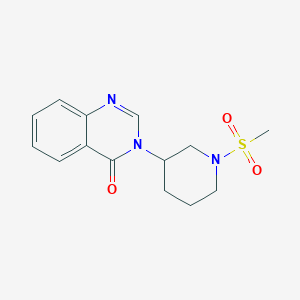
3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as CAS 1439894-63-9, is a chemical with the formula C13H18Cl2N4 and a molecular weight of 301.21 . It is provided by ChemScene for research use only .
Molecular Structure Analysis
The SMILES representation of this compound isC1C [C@H] (CNC1)NC2=NC=NC3=CC=CC=C32.Cl.Cl . This indicates that it has a piperidine ring attached to a quinazoline ring. Physical And Chemical Properties Analysis
This compound has a molecular formula of C13H18Cl2N4 and a molecular weight of 301.21 . It is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Activities
Research has demonstrated the effectiveness of quinazolinone derivatives, including structures similar to the specified chemical compound, in antifungal and antimicrobial applications. For instance, certain quinazolinone derivatives have shown promising antifungal activities, which suggests their potential use in developing antifungal agents (M. Shivan & B. S. Holla, 2011). Moreover, synthesis and evaluation studies on quinazolinone derivatives as antimicrobial agents against pathogens have been conducted, indicating their significant potential in combating bacterial and fungal pathogens of agricultural relevance (K. Vinaya et al., 2009).
Insecticidal Efficacy
Novel bis quinazolinone derivatives have been synthesized and studied for their insecticidal efficacy, demonstrating the versatility of quinazolinone compounds in pest control applications. This research highlights the structural features and potential uses of these compounds in developing new insecticidal agents (Manal M. El-Shahawi et al., 2016).
Synthesis and Chemical Properties
A significant amount of research focuses on the synthesis and characterization of quinazolinone derivatives, including the exploration of novel synthetic methods and the study of their chemical properties. For example, a new method for obtaining a nitro derivative of a quinazolinone compound demonstrates advancements in the synthesis of these compounds, potentially leading to a broader range of applications (A. Y. Kornylov et al., 2017).
Pharmacological Research
Although excluding information related to drug use and side effects, it's worth noting that quinazolinone derivatives have been extensively studied for various pharmacological effects. This includes research on their potential as ligands for serotonin receptors, indicating their utility in neuroscience and pharmacological research (C. Park et al., 2011).
Eigenschaften
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-21(19,20)16-8-4-5-11(9-16)17-10-15-13-7-3-2-6-12(13)14(17)18/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZBZRHUMHHWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2876167.png)
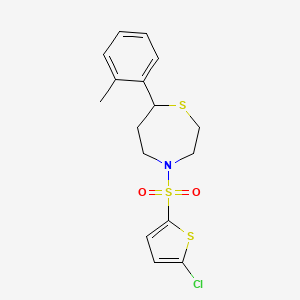
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)

![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)
![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876175.png)
![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)
![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)
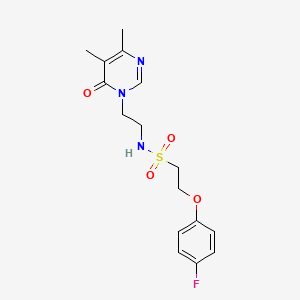

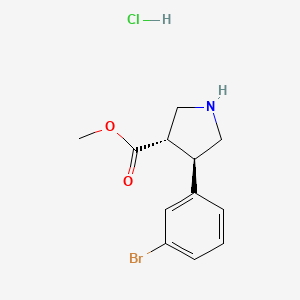
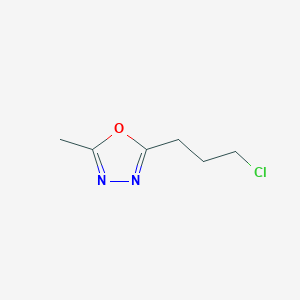
![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)
